molecular formula C8H14O4 B12841637 [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol

[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol

Cat. No.: B12841637
M. Wt: 174.19 g/mol
InChI Key: CGUKUJDDXZARJQ-FSDSQADBSA-N
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Description

[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol is a complex organic compound with the molecular formula C12H20O6. This compound is characterized by its unique tetrahydrofuro[2,3-d][1,3]dioxole structure, which is a fused bicyclic system containing oxygen atoms. It is often used in various chemical and biological research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, followed by the introduction of the furan ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced alcohols or ethers.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers.

Scientific Research Applications

Chemistry

In chemistry, [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology

In biological research, this compound is often used as a probe to study enzyme mechanisms and interactions. Its reactivity with different biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol involves its interaction with specific molecular targets. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions with enzymes and receptors. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol apart from similar compounds is its specific stereochemistry and the presence of the hydroxymethyl group. These features contribute to its unique reactivity and make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol

InChI

InChI=1S/C8H14O4/c1-8(2)11-6-3-5(4-9)10-7(6)12-8/h5-7,9H,3-4H2,1-2H3/t5-,6-,7-/m1/s1

InChI Key

CGUKUJDDXZARJQ-FSDSQADBSA-N

Isomeric SMILES

CC1(O[C@@H]2C[C@@H](O[C@@H]2O1)CO)C

Canonical SMILES

CC1(OC2CC(OC2O1)CO)C

Origin of Product

United States

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